molecular formula C9H18N2O3 B2992355 Tert-butyl 1,4,5-oxadiazepane-4-carboxylate CAS No. 1819968-78-9

Tert-butyl 1,4,5-oxadiazepane-4-carboxylate

Cat. No.: B2992355
CAS No.: 1819968-78-9
M. Wt: 202.254
InChI Key: IRBZOGHDYUWGBC-UHFFFAOYSA-N
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Description

Tert-butyl 1,4,5-oxadiazepane-4-carboxylate is a chemical compound with the CAS Number: 1819968-78-9 . It has a molecular weight of 202.25 and its IUPAC name is this compound . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10-11/h10H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 202.25 . It is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 1,4,5-oxadiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10-11/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBZOGHDYUWGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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